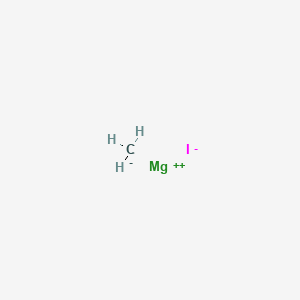
Magnesium(2+) iodide methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium(2+) iodide methanide is a chemical compound that consists of magnesium ions, iodide ions, and methanide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium(2+) iodide methanide can be synthesized through the reaction of magnesium iodide with methanide ions. One common method involves the reaction of magnesium metal with iodine to form magnesium iodide, which is then reacted with methanide ions under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the use of high-purity magnesium and iodine, along with methanide sources, to ensure the production of high-quality this compound. The reaction is conducted at elevated temperatures and pressures to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium(2+) iodide methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced to form magnesium metal and methanide ions.
Substitution: The iodide ions in the compound can be substituted with other halide ions, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at high temperatures.
Reduction: Reducing agents such as lithium aluminum hydride can be used. The reaction is conducted under an inert atmosphere.
Substitution: Halide exchange reactions can be performed using halide salts in an aqueous or organic solvent.
Major Products Formed
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and methanide ions.
Substitution: Magnesium halides (e.g., magnesium chloride, magnesium bromide).
Aplicaciones Científicas De Investigación
Magnesium(2+) iodide methanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of magnesium(2+) iodide methanide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy. It can also interact with cellular components, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Magnesium(2+) iodide methanide can be compared with other similar compounds, such as:
Magnesium chloride: Similar in structure but contains chloride ions instead of iodide and methanide ions.
Magnesium bromide: Contains bromide ions instead of iodide and methanide ions.
Magnesium fluoride: Contains fluoride ions instead of iodide and methanide ions.
Uniqueness
This compound is unique due to the presence of methanide ions, which impart distinct chemical properties and reactivity compared to other magnesium halides. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
magnesium;carbanide;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWPONVCMVLXBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3IMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

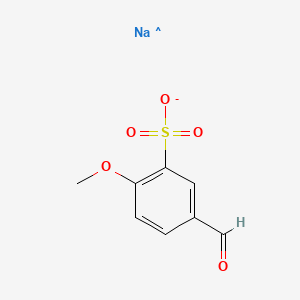

![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
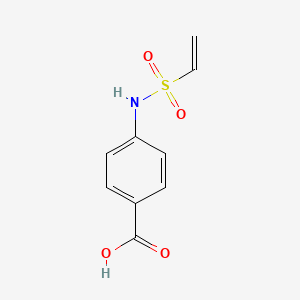
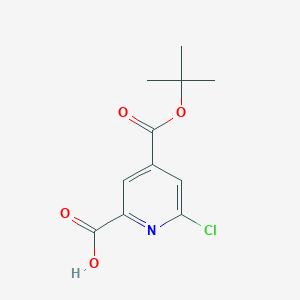
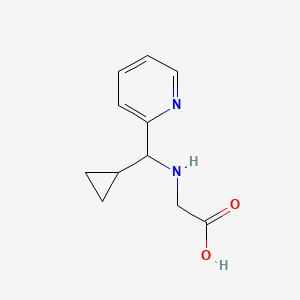
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759869.png)
![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11759877.png)

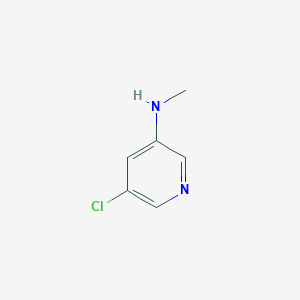


![tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11759903.png)
